molecular formula C16H21Cl3N2O3 B11988605 N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide

Cat. No.: B11988605
M. Wt: 395.7 g/mol
InChI Key: ZVTJGPPZTKTEKY-UHFFFAOYSA-N
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Description

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenoxy group, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with an acetylamino group under controlled conditions. The final step involves the introduction of the trichloroethyl group, followed by the addition of the hexanamide moiety. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may produce a more saturated compound.

Scientific Research Applications

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. The trichloroethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)benzamide
  • N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)butanamide
  • N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)pentanamide

Uniqueness

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexanamide moiety provides additional hydrophobic interactions, making it more versatile in various applications compared to its shorter-chain analogs.

Properties

Molecular Formula

C16H21Cl3N2O3

Molecular Weight

395.7 g/mol

IUPAC Name

N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]hexanamide

InChI

InChI=1S/C16H21Cl3N2O3/c1-3-4-5-9-14(23)21-15(16(17,18)19)24-13-8-6-7-12(10-13)20-11(2)22/h6-8,10,15H,3-5,9H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

ZVTJGPPZTKTEKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

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